molecular formula C19H21ClO3 B452778 3-((4-Chloro-2-isopropyl-5-methylphenoxy)methyl)-4-methoxybenzaldehyde CAS No. 372498-50-5

3-((4-Chloro-2-isopropyl-5-methylphenoxy)methyl)-4-methoxybenzaldehyde

Cat. No. B452778
CAS RN: 372498-50-5
M. Wt: 332.8g/mol
InChI Key: BSWWEPRBROHIFH-UHFFFAOYSA-N
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Description

“5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid” is a chemical compound with the molecular formula C16H17ClO4 . It has an average mass of 308.757 Da and a monoisotopic mass of 308.081543 Da .


Molecular Structure Analysis

The molecular structure of “5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid” consists of a furan ring attached to a carboxylic acid group, and a phenyl ring substituted with chlorine, isopropyl, and methyl groups .


Physical And Chemical Properties Analysis

The compound “5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 460.0±45.0 °C at 760 mmHg, and a flash point of 232.0±28.7 °C . The exact mass is 308.081543 and the LogP is 4.69 .

Scientific Research Applications

Synthesis and Antioxidant Activities

Research into halogenated vanillin derivatives, such as those involving chloro and bromo substitutions, has shown their potential utility in synthesizing chalcone derivatives with evaluated antioxidant activities. These compounds are synthesized via reactions like chlorination and bromination of vanillin, followed by Claisen-Schmidt condensation, indicating the utility of such structures in creating antioxidants (Rijal, Haryadi, & Anwar, 2022).

Photochemical Applications

The study of 2-alkoxymethyl-5-methylphenacyl chlorides and benzoates under irradiation in nonnucleophilic solvents demonstrates the formation of complex chemical structures through photoenolization and subsequent reactions. This showcases the relevance of similar compounds in synthetic organic chemistry, particularly in selective photoreactions (Plíštil et al., 2006).

Molecular Structure Analysis

Studies on Schiff bases derived from hydroxy-methoxybenzaldehydes with various substitutions provide insights into molecular structure, tautomer stabilization, and crystallography. This illustrates the importance of such compounds in understanding the relationship between molecular structure and stability (Yeap et al., 2003).

Solubility and Chemical Properties

Investigations into the solubility and infinite dilution activity coefficients of chloro-hydroxy-methoxybenzaldehydes in water across various temperatures provide valuable data on their chemical properties, useful in designing processes and products in chemical engineering (Larachi et al., 2000).

Synthetic Organic Chemistry

The synthesis of compounds through reactions involving methoxy and chloro-substituted benzaldehydes, leading to complex structures like indanones or lactones, showcases the role of such compounds in synthetic organic chemistry, providing pathways for creating novel molecules with potential applications in drug development and materials science (Dikusar & Kozlov, 2007).

properties

IUPAC Name

3-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClO3/c1-12(2)16-9-17(20)13(3)7-19(16)23-11-15-8-14(10-21)5-6-18(15)22-4/h5-10,12H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWWEPRBROHIFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OCC2=C(C=CC(=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Chloro-2-isopropyl-5-methylphenoxy)methyl)-4-methoxybenzaldehyde

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